molecular formula C9H12N2 B1387109 (1-(Pyridin-2-yl)cyclopropyl)methanamine CAS No. 812640-83-8

(1-(Pyridin-2-yl)cyclopropyl)methanamine

Cat. No. B1387109
M. Wt: 148.2 g/mol
InChI Key: LAYWXWONVPWAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a chemical compound with the molecular weight of 221.13 . The IUPAC name for this compound is [1- (2-pyridinyl)cyclopropyl]methanamine . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of compounds similar to “(1-(Pyridin-2-yl)cyclopropyl)methanamine” has been reported in the literature. For instance, a novel class of highly efficient Ruthenium catalysts based on the 1- (pyridin-2-yl)methanamine motif has been developed . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .


Molecular Structure Analysis

The InChI code for “(1-(Pyridin-2-yl)cyclopropyl)methanamine” is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H .


Chemical Reactions Analysis

The compound has been used in the development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol . The key role is played by 1- (pyridin-2-yl)methanamine (Pyme) type ligands which in combination with appropriate phosphanes afforded ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .


Physical And Chemical Properties Analysis

“(1-(Pyridin-2-yl)cyclopropyl)methanamine” is a powder that is stored at room temperature . The compound has a molecular weight of 221.13 .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The excellent properties of these complexes are expected to have implications for the design of a new generation of catalysts . The development of novel ruthenium complexes displaying high performance in the catalytic asymmetric transfer hydrogenation of ketones with 2-propanol provides an alternative to the hydrogenation with dihydrogen .

properties

IUPAC Name

(1-pyridin-2-ylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYWXWONVPWAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651840
Record name 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Pyridin-2-yl)cyclopropyl)methanamine

CAS RN

812640-83-8
Record name 1-[1-(Pyridin-2-yl)cyclopropyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Reactant of Route 5
(1-(Pyridin-2-yl)cyclopropyl)methanamine
Reactant of Route 6
(1-(Pyridin-2-yl)cyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.